![molecular formula C18H17N3O2 B2543729 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide CAS No. 891142-80-6](/img/structure/B2543729.png)
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide
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Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. It was first identified in the early 1990s as a compound with anti-tumor activity. Since then, it has been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have synthesized novel thiazole derivatives based on this compound. These derivatives exhibit excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Additionally, they show broad-spectrum antifungal activity against drug-resistant Candida strains .
- Application : The compound can be used as a building block for the synthesis of various heterocyclic compounds, thanks to its amide functionality. These derivatives find applications in drug discovery and materials science .
- Application : Researchers have assessed the cytotoxicity of this compound and its metabolites in HepG2 cells. Understanding their effects on neural systems is crucial for safety evaluations .
- Application : It has been evaluated for safety, and its migration in food should not exceed 5 mg/kg. This assessment ensures consumer safety .
- Application : The compound’s derivatives, such as 4-substituted thiazoles and naphthoquinone-fused thiazoles, show antimicrobial activity against multidrug-resistant Gram-positive bacteria. These derivatives could serve as starting points for developing new antibiotics .
Antimicrobial Agents
Organic Synthesis
Neurotoxicity Studies
Triazine Derivatives
Thiazole Scaffold for Drug Development
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-4-7-14(8-5-11)16(22)19-18-21-20-17(23-18)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKWDLJLJKEZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
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